molecular formula C9H4F3NO3 B12870433 4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid

4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid

Cat. No.: B12870433
M. Wt: 231.13 g/mol
InChI Key: VVZZMJWFCGGRAO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a trifluoromethyl group at the 4-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(trifluoromethyl)aniline with carbonyl compounds, followed by cyclization to form the benzo[d]oxazole ring. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzo[d]oxazole ring .

Scientific Research Applications

4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry. The benzo[d]oxazole core can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

    2-(Trifluoromethyl)benzo[d]oxazole: Similar structure but with the trifluoromethyl group at the 2-position.

    4-(Trifluoromethyl)benzo[d]isoxazole: Isoxazole ring instead of oxazole.

    4-(Trifluoromethyl)benzo[d]thiazole: Thiazole ring instead of oxazole.

Uniqueness: 4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the carboxylic acid group enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C9H4F3NO3

Molecular Weight

231.13 g/mol

IUPAC Name

4-(trifluoromethyl)-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)4-2-1-3-5-6(4)13-7(16-5)8(14)15/h1-3H,(H,14,15)

InChI Key

VVZZMJWFCGGRAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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